molecular formula C20H18FN3O3 B2568946 N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 941926-71-2

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No. B2568946
CAS RN: 941926-71-2
M. Wt: 367.38
InChI Key: HUJQNOOUGTYANX-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
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Scientific Research Applications

Discovery and Kinase Inhibition

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides showcases potent and selective inhibition of the Met kinase superfamily. Modifications in the pyridine and pyridone positions led to improvements in enzyme potency, aqueous solubility, and kinase selectivity. This compound demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, advancing it into phase I clinical trials due to its promising in vivo efficacy and safety profiles (Schroeder et al., 2009).

Antimicrobial Activity

The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones revealed the creation of compounds with significant antifungal and antibacterial activities. Starting from a lead molecule, a series of compounds were synthesized, characterized, and tested, showing promising antimicrobial properties (Patel & Patel, 2010).

Antitumor Activity

The synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlighted its ability to inhibit the proliferation of cancer cell lines. This compound was synthesized through condensation and cyclization processes and has shown to inhibit the growth of some cancer cell lines, demonstrating potential antitumor activities (Hao et al., 2017).

Hydrogen Bonding Patterns

The study on patterns of hydrogen bonding in mono- and di-substituted N-arylpyrazinecarboxamides provided insight into the molecular and supramolecular structures of these compounds. The research included a wide range of substituents, revealing a variety of intermolecular forces and supramolecular structures, which could be useful in designing new molecules with tailored properties (Wardell et al., 2008).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-12-8-9-14(10-15(12)21)22-20(26)19-17(27-3)11-18(25)24(23-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJQNOOUGTYANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

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